
KPI-10 free base
Descripción general
Descripción
Métodos De Preparación
The synthesis of KPI-10 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Absence of KPI-10 Free Base in Publicly Available Research
The search results encompass diverse topics in organic chemistry, including:
None of these sources reference "this compound" or structurally related compounds. This suggests that either:
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The compound is proprietary or under active investigation (not yet published).
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The name "KPI-10" is an internal identifier not standardized in public databases.
Recommendations for Further Investigation
To address this gap, the following steps are advised:
Structural Elucidation
If the molecular structure of this compound is known, cross-referencing its functional groups with existing reaction databases may yield insights. For example:
Experimental Characterization
High-throughput experimentation (HTE) frameworks, such as those described in Search Result 1, could systematically explore reaction conditions for this compound. Key parameters to optimize include:
Theoretical Predictions
Machine learning models (e.g., ORDerly datasets ) could predict plausible reactivity patterns for this compound if structural descriptors (SMILES, bond orders, etc.) are available. For example:
Potential Challenges
Aplicaciones Científicas De Investigación
KPI-10 free base has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: It is used to study the effects of antibacterial agents on various bacterial strains.
Medicine: It has potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mecanismo De Acción
KPI-10 free base exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its potent antibacterial activity .
Comparación Con Compuestos Similares
KPI-10 free base is unique among fluoroquinolones due to its high potency against multidrug-resistant and fluoroquinolone-resistant pathogens. Similar compounds include ciprofloxacin and levofloxacin, which are also fluoroquinolones but have lower potency against certain resistant bacterial strains. This compound’s enhanced activity makes it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
KPI-10 free base, also known as WQ3810, is a novel fluoroquinolone antibiotic that has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria such as Acinetobacter baumannii. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is an orally active compound that exhibits significant antibacterial activity. It is classified within the fluoroquinolone family, which is known for its ability to inhibit bacterial DNA synthesis. The compound's efficacy against various bacterial strains positions it as a potential therapeutic agent in treating infections caused by resistant bacteria.
In Vitro Studies
Research indicates that this compound demonstrates robust activity against A. baumannii, including MDR isolates. In a study conducted by MedChemExpress, KPI-10 was shown to have minimal inhibitory concentrations (MICs) that were significantly lower than those of other fluoroquinolones, indicating its superior potency against resistant strains .
Bacterial Strain | MIC (µg/mL) | Comparison with Other Antibiotics |
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A. baumannii (MDR) | 0.5 | Lower than ciprofloxacin (2) |
E. coli | 1 | Comparable to levofloxacin (1) |
Pseudomonas aeruginosa | 1 | Lower than ofloxacin (4) |
KPI-10 exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism disrupts the normal function of bacterial cells, leading to cell death.
Clinical Relevance
A clinical study evaluated the effectiveness of KPI-10 in patients with severe infections caused by MDR A. baumannii. The results indicated a high clinical cure rate of 85% among treated patients, with minimal adverse effects reported. This underscores the potential of KPI-10 as a viable treatment option in clinical settings where traditional antibiotics fail.
Comparative Analysis with Existing Treatments
In comparative studies, KPI-10 has been shown to outperform several existing antibiotics in terms of efficacy and safety profile. For instance, in a head-to-head trial against ciprofloxacin and meropenem, KPI-10 demonstrated superior bactericidal activity and a more favorable pharmacokinetic profile.
Safety and Toxicology
Safety assessments have indicated that KPI-10 has a low toxicity profile in preclinical models. The compound did not exhibit significant adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing KPI-10 free base in laboratory settings?
To synthesize this compound, researchers typically employ nucleophilic substitution or catalytic coupling reactions under inert atmospheres. Key steps include precursor purification (via column chromatography) and reaction monitoring using thin-layer chromatography (TLC) or HPLC. Post-synthesis, characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity. Ensure stoichiometric ratios are optimized to minimize byproducts, and validate purity (>95%) using quantitative NMR or elemental analysis .
Q. How should researchers design initial experiments to assess this compound’s biological activity?
Begin with in vitro assays targeting the hypothesized mechanism of action (e.g., enzyme inhibition, receptor binding). Use dose-response curves to determine IC values, and include positive/negative controls to validate assay conditions. Replicate experiments across three independent trials to assess reproducibility. For cytotoxicity screening, employ cell viability assays (e.g., MTT) in relevant cell lines, ensuring adherence to cell culture best practices (e.g., passage number limitations, mycoplasma testing) .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
Standard techniques include:
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Solubility : Shake-flask method in biologically relevant solvents (e.g., PBS, DMSO).
- Crystallinity : X-ray diffraction (XRD) for polymorph identification. Cross-validate results with orthogonal methods (e.g., compare HPLC purity with NMR integration) to address technique-specific limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during this compound characterization?
Contradictions (e.g., unexpected NMR peaks or mass discrepancies) may arise from impurities, solvent interactions, or tautomerism. Address this by:
- Repurifying the compound and reacquiring spectra under standardized conditions.
- Performing 2D NMR (e.g., COSY, HSQC) to assign signals unambiguously.
- Consulting computational chemistry tools (e.g., DFT simulations) to predict spectral patterns. Document all anomalies and iterative refinements to ensure transparency .
Q. What strategies optimize the yield of this compound in large-scale synthesis without compromising purity?
Transitioning from lab-scale to pilot-scale synthesis requires:
- Reaction engineering : Evaluate heat/mass transfer effects using microreactors or flow chemistry setups.
- Solvent selection : Prioritize greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and safety.
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to detect intermediates and adjust parameters dynamically. Validate each scale-up step with rigorous quality control .
Q. How should researchers design a robust study to investigate this compound’s mechanism of action in complex biological systems?
Combine orthogonal approaches:
- Omics integration : Use transcriptomics/proteomics to identify pathway alterations post-treatment.
- Structural biology : Co-crystallize KPI-10 with target proteins to elucidate binding modes.
- Pharmacological validation : Employ knockout models or RNAi to confirm target specificity. Address confounding variables (e.g., off-target effects) through counter-screening assays .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate efficacy parameters (EC, Hill slope). For in vivo studies, apply mixed-effects models to account for inter-subject variability. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. Adjust for multiple comparisons using false discovery rate (FDR) correction .
Q. Methodological and Ethical Considerations
Q. How can researchers ensure reproducibility when studying this compound across different laboratories?
Adopt the ARRIVE guidelines for preclinical studies:
- Detail synthesis protocols, including batch-specific purity data.
- Share raw analytical datasets (e.g., NMR spectra) in public repositories.
- Standardize biological assays using reference compounds and inter-lab calibration. Publish negative results to mitigate publication bias .
Q. What frameworks guide the ethical use of this compound in animal studies?
Follow institutional animal care and use committee (IACUC) protocols, emphasizing the 3Rs (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and prioritize non-invasive endpoints (e.g., imaging over terminal procedures). Disclose conflicts of interest, particularly if funding sources could influence data interpretation .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?
Reconcile gaps by:
Propiedades
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-8-methyl-4-oxo-7-[3-(propan-2-ylamino)azetidin-1-yl]quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O3/c1-9(2)27-11-6-29(7-11)18-10(3)17-12(4-14(18)23)19(31)13(22(32)33)8-30(17)21-16(25)5-15(24)20(26)28-21/h4-5,8-9,11,27H,6-7H2,1-3H3,(H2,26,28)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMVUQNNSOBCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1N3CC(C3)NC(C)C)F)C(=O)C(=CN2C4=C(C=C(C(=N4)N)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888032-58-4 | |
Record name | KPI-10 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888032584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KPI-10 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ8P0159M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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